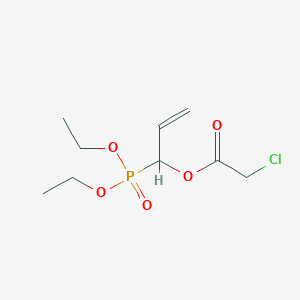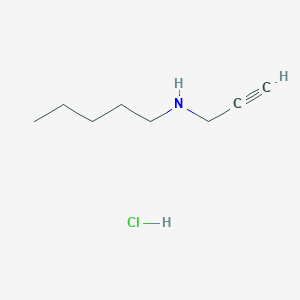
N-prop-2-ynylpentan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-prop-2-ynylpentan-1-amine;hydrochloride is a chemical compound with the molecular formula C8H15NClH It is a derivative of propargylamine, which is known for its various applications in pharmaceuticals and organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-prop-2-ynylpentan-1-amine;hydrochloride can be synthesized through several methods. One common approach involves the reaction of pentan-1-amine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile at elevated temperatures. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as copper(II) chloride can enhance the reaction efficiency, and solvent-free conditions are often employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N-prop-2-ynylpentan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form saturated amines.
Substitution: The propargyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Reagents like sodium hydride or lithium diisopropylamide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, aldehydes, and ketones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-prop-2-ynylpentan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson’s disease.
Mécanisme D'action
The mechanism of action of N-prop-2-ynylpentan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The propargyl group is known to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in conditions like depression and Parkinson’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-N-propargylbenzylamine: Another propargylamine derivative with similar enzyme inhibitory properties.
Rasagiline: A selective monoamine oxidase inhibitor used in the treatment of Parkinson’s disease.
Selegiline: Another monoamine oxidase inhibitor with neuroprotective effects.
Uniqueness
N-prop-2-ynylpentan-1-amine;hydrochloride is unique due to its specific molecular structure, which allows for selective interactions with certain enzymes and receptors. This selectivity can result in fewer side effects and more targeted therapeutic effects compared to other similar compounds .
Propriétés
Numéro CAS |
53146-03-5 |
|---|---|
Formule moléculaire |
C8H16ClN |
Poids moléculaire |
161.67 g/mol |
Nom IUPAC |
N-prop-2-ynylpentan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c1-3-5-6-8-9-7-4-2;/h2,9H,3,5-8H2,1H3;1H |
Clé InChI |
YGLBGFWKUGCISQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNCC#C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


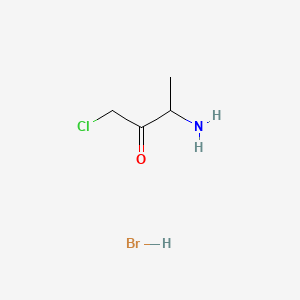
![[6-(4-Chlorophenoxy)pyridin-3-yl]acetic acid](/img/structure/B14653079.png)
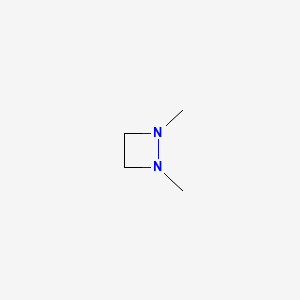
![4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653103.png)
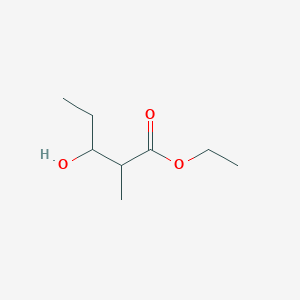
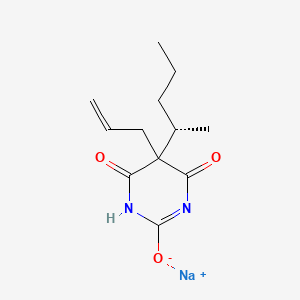
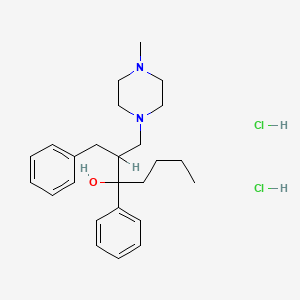

![Methyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14653132.png)
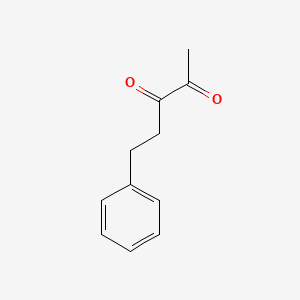
![5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14653144.png)

